1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a cyclopropylsulfonyl group, and a piperidinylmethyl group
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperidine derivative, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the coupling of the chlorophenyl group with the piperidinylmethyl intermediate under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and amines
Scientific Research Applications
1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide: This compound has a similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group, which may affect its reactivity and biological activity.
1-(2-chlorophenyl)-N-((1-(ethylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide: The presence of an ethylsulfonyl group introduces different steric and electronic effects compared to the cyclopropylsulfonyl group.
1-(2-chlorophenyl)-N-((1-(propylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide: This compound features a propylsulfonyl group, which may influence its solubility and interaction with biological targets
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S2/c17-16-4-2-1-3-14(16)12-24(20,21)18-11-13-7-9-19(10-8-13)25(22,23)15-5-6-15/h1-4,13,15,18H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOYYVJGDUTMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.